molecular formula C20H22N2O4 B2943160 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide CAS No. 900997-28-6

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide

Cat. No. B2943160
CAS RN: 900997-28-6
M. Wt: 354.406
InChI Key: XCTGGXVAEWRQKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines . The reaction yields corresponding N-Mannich bases . Another study synthesized amides from N-benzoyl aliphatic α-amino acids and homoveratrylamine .


Molecular Structure Analysis

While specific molecular structure analysis for the compound is not available, a related compound, N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-fluoro-Nα-(2,3,4-trifluorobenzoyl)phenylalaninamide, has been studied .


Chemical Reactions Analysis

In the presence of H2O2, enzymes like lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions . LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .

Scientific Research Applications

Synthesis and Structural Analysis

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide is a compound that can be synthesized through various chemical reactions, including oxidative cyclization and intramolecular cyclisation. For instance, Galeazzi et al. (1996) demonstrated a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are structurally related to the target compound, by intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) (Galeazzi, Mobbili, & Orena, 1996). Additionally, crystallographic analysis can provide insights into the molecular structure and bonding patterns, as seen in the work of Marinova et al. (2022), who studied the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, to understand its crystallization behavior and intermolecular interactions (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Biological Activities and Applications

Compounds with structural similarities to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide have been explored for various biological activities, including antimicrobial, neuroprotective, and enzyme modulatory effects. For example, Pagadala et al. (2012) synthesized a series of new monocyclic β-lactams and evaluated their antimicrobial activity, revealing potential applications in combating bacterial infections (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012). Furthermore, Du et al. (2008) investigated symmetrical 1-pyrrolidineacetamides, structurally related to the target compound, for their anti-HIV activity, identifying new binding sites on HIV-1 integrase, which could lead to the development of novel antiviral therapies (Du, Zhao, Yang, Zheng, Tang, Shen, & Jiang, 2008).

Chemical Reactivity and Modification

The chemical reactivity and modification potential of compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-phenylacetamide provide insights into their utility in synthetic chemistry and drug design. Ramazani and Karimi-Avargani (2002) discussed the synthesis of dimethyl 2-(N-phenylamido-N-yl)-3-(triphenylphosphoranylidene)butanedioates, highlighting the reactivity of N-phenylacetamide derivatives in forming stabilized ylides, which are valuable intermediates in organic synthesis (Ramazani & Karimi-Avargani, 2002).

Safety and Hazards

While specific safety and hazard information for the compound is not available, it’s important to handle all chemicals with care, avoiding contact with skin and eyes, and not breathing in dust .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,3,4-Oxadiazole N-Mannich bases have shown antimicrobial and anti-proliferative activities , suggesting potential uses in medical and pharmaceutical fields.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-16(12-18(17)26-2)22-13-15(11-20(22)24)21-19(23)10-14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGGXVAEWRQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide

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